Methyl 6-chloro-4-fluoronicotinate
Overview
Description
Methyl 6-chloro-4-fluoronicotinate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl 6-chloro-4-fluoropyridine-3-carboxylate serves as a precursor in the synthesis of a wide range of biologically active compounds. For instance, its role in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights its importance in creating dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. These compounds have potential therapeutic applications in neuropsychiatric disorders. The synthesis process involves several steps, including reaction with methylamine and sodium methoxide, showcasing the compound's versatility in organic synthesis (Hirokawa, Horikawa, & Kato, 2000).
Development of Anticancer Drugs
Methyl 6-chloro-4-fluoropyridine-3-carboxylate also plays a critical role in the development of anticancer drugs. It is used as an intermediate in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a key component of several biologically active anticancer drugs. This synthesis process involves substitution and hydrolysis steps, demonstrating the compound's utility in creating complex molecules with potential pharmaceutical applications (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Antibacterial Agent Synthesis
Furthermore, methyl 6-chloro-4-fluoropyridine-3-carboxylate's derivatives have been explored in the synthesis of antibacterial agents. For example, research on 1,4-dihydro-4-oxopyridinecarboxylic acids, including the creation of enoxacin, an antibacterial agent, underscores the compound's role in developing new treatments for bacterial infections. This work highlights the strategic modifications at various positions on the pyridine ring to enhance antibacterial activity, illustrating the compound's contribution to medicinal chemistry (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Functional Material Development
The compound is also involved in the development of functional materials, such as soft contact lens polymers. Studies have evaluated the optical and physical characteristics of soft contact lens material polymerized with halogen and carboxylic substituted pyridines, including 3-chloropyridine-4-carboxylic acid and 3-fluoropyridine-4-carboxylic acid. These studies aim to improve the material's wettability and UV-blocking capabilities, showcasing the broader applications of methyl 6-chloro-4-fluoropyridine-3-carboxylate derivatives in material science (Kim & Sung, 2015).
Mechanism of Action
Target of Action
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is a chemical compound that has been used in the synthesis of various bioactive compounds. One of its primary targets is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
It is known that this compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency . This suggests that Methyl 6-chloro-4-fluoropyridine-3-carboxylate may interact with its targets by serving as a precursor in the synthesis of other bioactive compounds.
Biochemical Pathways
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in the synthesis of Retinoid X Receptor (RXR) ligands . RXR is a type of nuclear receptor that regulates the transcription of various genes. By influencing the production of RXR ligands, Methyl 6-chloro-4-fluoropyridine-3-carboxylate can indirectly affect numerous biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate’s action are largely dependent on the specific compounds it helps synthesize. For instance, as a precursor in the synthesis of fluoro substituted 6-phenylnicotinamide, it can contribute to the antagonistic effects on TRPV1 .
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-4-fluoropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . The interactions of Methyl 6-chloro-4-fluoropyridine-3-carboxylate with these biomolecules are crucial for its biochemical functions.
Cellular Effects
Methyl 6-chloro-4-fluoropyridine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in synthesizing TRPV1 antagonists suggests that it may modulate pain and inflammation pathways in cells . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on gene expression and cellular differentiation processes.
Molecular Mechanism
The molecular mechanism of Methyl 6-chloro-4-fluoropyridine-3-carboxylate involves its interactions with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, its role in synthesizing TRPV1 antagonists involves binding interactions that inhibit the TRPV1 receptor . Additionally, its involvement in RXR ligand synthesis suggests that it may activate or inhibit RXR-mediated gene expression pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 4°C to maintain its stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, although specific data on these effects are limited.
Metabolic Pathways
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its role in synthesizing TRPV1 antagonists and RXR ligands suggests involvement in metabolic pathways related to pain, inflammation, and gene expression
Properties
IUPAC Name |
methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBKIWBCRBPRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-66-1 | |
Record name | methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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